Toxyloxanthone D

Descripción general

Descripción

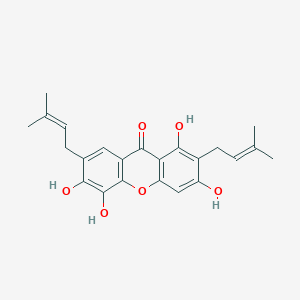

Toxyloxanthone D is a member of the xanthone family, which are oxygen-containing heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many naturally occurring xanthones. These compounds are found in various plants and fungi and have been studied for their potential pharmacological properties, including antioxidant, antimicrobial, and anticancer activities .

Mecanismo De Acción

Target of Action

Toxyloxanthone D, like other xanthones, has shown promising biological effects on Alzheimer’s disease (AD) . The primary targets of this compound are believed to be associated with the pathogenesis of AD, including acetylcholine deficiency, oxidative stress, dyshomeostasis of biometals, and amyloid-beta (Aβ) peptide deposition .

Mode of Action

this compound interacts with its targets in a way that promotes neuroprotection. It exhibits anti-cholinesterase activity, which protects against the loss of acetylcholine . This compound also reduces the accumulation of β-amyloid and tau aggregation, which are hallmarks of AD .

Biochemical Pathways

this compound affects several biochemical pathways. It prevents neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . Other mechanisms include the activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .

Pharmacokinetics

It is generally recognized that a drug-like molecule should possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

The administration of this compound in animal models resulted in a reduction in neuronal inflammation by decreasing microglial and astrocyte burden . This suggests that this compound may have a significant impact at the molecular and cellular level, potentially leading to improved outcomes in diseases like AD.

Action Environment

It is known that the effectiveness of drug-like molecules can be influenced by a variety of factors, including the patient’s overall health, diet, and even the presence of other medications

Análisis Bioquímico

Biochemical Properties

Toxyloxanthone D has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has demonstrated significant cytotoxicity against hepatocellular carcinoma cells

Cellular Effects

This compound has been found to have various effects on cells and cellular processes . It has shown neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . It also has the potential to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves preventing neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . It also involves mechanisms such as activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Toxyloxanthone D, can be achieved through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach is the use of zinc chloride and phosphoryl chloride, which provides better yields and shorter reaction times . Modern synthetic strategies also include the use of ytterbium, palladium, ruthenium, and copper catalysis, as well as metal-free oxidative coupling and various cycloaddition reactions .

Industrial Production Methods: Industrial production of xanthones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and continuous flow reactors are some of the advanced techniques employed to enhance the efficiency of xanthone synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Toxyloxanthone D undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce reduced xanthone derivatives .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Comparación Con Compuestos Similares

Mangiferin: A xanthone derivative with strong antioxidant and anti-inflammatory properties.

Dulxanthone D: Another xanthone with potent anticancer activity, particularly against hepatocellular carcinoma cells.

Cadensin G: A xanthone known for its antimicrobial activity.

Uniqueness of Toxyloxanthone D: this compound stands out due to its unique combination of biological activities, including its ability to modulate multiple signaling pathways and its potential applications in various fields. Its diverse reactivity and stability also make it a valuable compound for further research and development.

Propiedades

IUPAC Name |

1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEUTPGCGSJHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)

![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3037550.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)